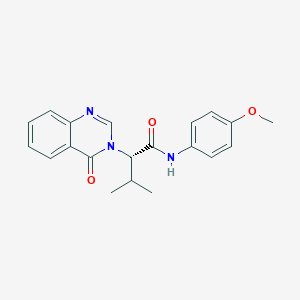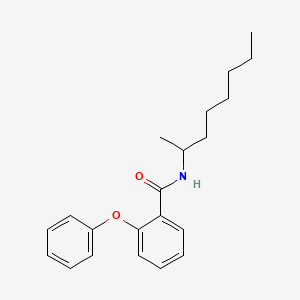
N-(octan-2-yl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(octan-2-yl)-2-phenoxybenzamide is a chemical compound with the molecular formula C24H31NO2.
- Its IUPAC name indicates that it consists of an octan-2-yl group attached to a 2-phenoxybenzamide moiety.
- The compound’s structure combines an aliphatic chain (octan-2-yl) with an aromatic ring (phenoxybenzamide).
Preparation Methods
Synthetic Routes: The synthesis of N-(octan-2-yl)-2-phenoxybenzamide involves the reaction of 2-phenoxybenzoic acid with octan-2-ol under appropriate conditions.
Reaction Conditions: The reaction typically occurs in the presence of acid catalysts or coupling agents.
Industrial Production: While specific industrial methods may vary, the compound can be produced on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: N-(octan-2-yl)-2-phenoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with oxidizing agents (e.g., KMnO4) or undergo nucleophilic substitution reactions.
Major Products: The products formed depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for organic reactions.
Biology and Medicine: N-(octan-2-yl)-2-phenoxybenzamide derivatives may exhibit biological activity, making them relevant for drug discovery.
Industry: Its applications in industry could include materials science or as intermediates in organic synthesis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and potential pathways.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include octan-2-yl palmitate, octan-2-yl 2-cyanoacrylate, and octan-2-yl acetate.
Uniqueness: N-(octan-2-yl)-2-phenoxybenzamide stands out due to its specific combination of aliphatic and aromatic moieties.
Remember that further exploration and detailed studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-octan-2-yl-2-phenoxybenzamide |
InChI |
InChI=1S/C21H27NO2/c1-3-4-5-7-12-17(2)22-21(23)19-15-10-11-16-20(19)24-18-13-8-6-9-14-18/h6,8-11,13-17H,3-5,7,12H2,1-2H3,(H,22,23) |
InChI Key |
ZMDFEGOHHSGLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-({[3-(2-phenyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020556.png)
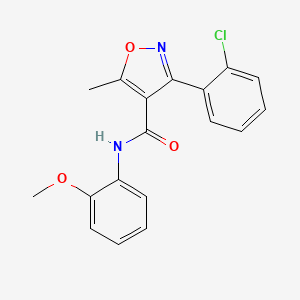
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11020569.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B11020580.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020584.png)
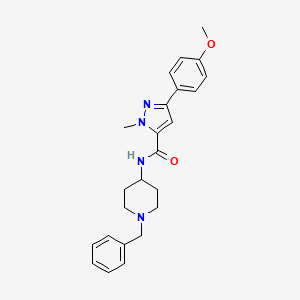
![Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate](/img/structure/B11020589.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11020592.png)
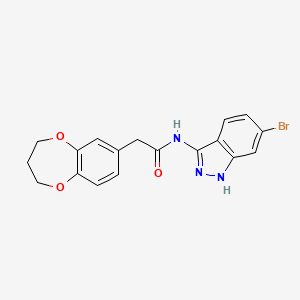
![N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11020601.png)

![6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11020622.png)
![Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B11020626.png)
